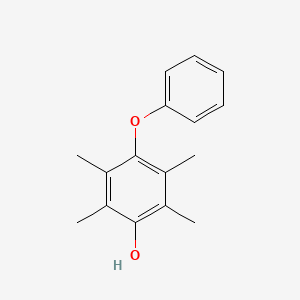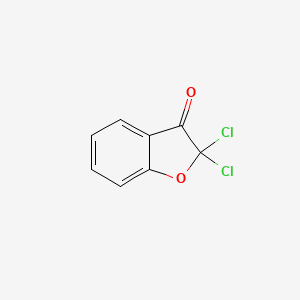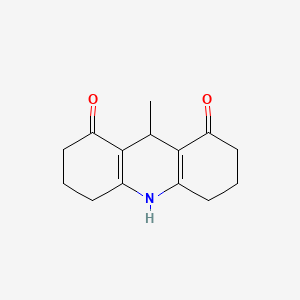
2,3,5,6-Tetramethyl-4-phenoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetramethyl-4-phenoxyphenol is an organic compound belonging to the phenol family It is characterized by the presence of four methyl groups and a phenoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethyl-4-phenoxyphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with phenol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the phenoxy group is introduced to the tetramethylphenol ring under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-Tetramethyl-4-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetramethyl-4-phenoxyphenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetramethyl-4-phenoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of biological molecules. Pathways involved may include oxidative stress response and anti-inflammatory signaling .
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetramethylphenol: Lacks the phenoxy group, resulting in different chemical properties.
4-Phenoxyphenol: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 2,3,5,6-Tetramethyl-4-phenoxyphenol is unique due to the combined presence of multiple methyl groups and a phenoxy group, which confer distinct chemical reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
34238-76-1 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
2,3,5,6-tetramethyl-4-phenoxyphenol |
InChI |
InChI=1S/C16H18O2/c1-10-12(3)16(13(4)11(2)15(10)17)18-14-8-6-5-7-9-14/h5-9,17H,1-4H3 |
InChI-Schlüssel |
UNGAFPYSGFWUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C)C)OC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)











![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
